molecular formula C25H20ClN5O2 B11329498 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11329498
M. Wt: 457.9 g/mol
InChI Key: JVLOBWZOWWGXAV-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and chlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with 4-chlorobenzoic acid under acidic conditions.

    Introduction of Triazole Ring: The triazole ring is introduced via a cycloaddition reaction between an azide and an alkyne, often facilitated by a copper catalyst (CuAAC reaction).

    Coupling Reactions: The final step involves coupling the benzoxazole and triazole intermediates with the appropriate carboxamide derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting the chlorine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can take place at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C25H20ClN5O2

Molecular Weight

457.9 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C25H20ClN5O2/c1-14-10-15(2)12-19(11-14)27-25(32)23-16(3)31(30-28-23)20-8-9-22-21(13-20)24(33-29-22)17-4-6-18(26)7-5-17/h4-13H,1-3H3,(H,27,32)

InChI Key

JVLOBWZOWWGXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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